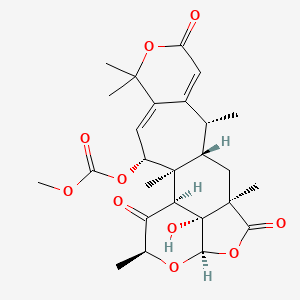
Miniolutelide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Miniolutelide A is a natural product found in Talaromyces minioluteus with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has demonstrated that Miniolutelide A exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for this compound against these strains were reported, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 8 µg/mL |
| S. aureus ATCC 29213 | 16 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU145), and lung cancer (A549). The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, suggest promising potential for further development in cancer therapy.
| Cancer Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| DU145 (Prostate Cancer) | 20 µM |
| A549 (Lung Cancer) | 18 µM |
Case Studies
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated a marked reduction in bacterial viability, particularly against MRSA, suggesting its potential use as a natural antimicrobial agent in clinical settings.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation, with varying degrees of potency across different cell types.
Eigenschaften
Molekularformel |
C26H32O10 |
|---|---|
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
[(1S,2S,3R,11R,12S,14R,17R,19S,21R)-21-hydroxy-2,6,6,11,14,19-hexamethyl-8,15,20-trioxo-7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,9-dien-3-yl] methyl carbonate |
InChI |
InChI=1S/C26H32O10/c1-11-13-8-17(27)36-23(3,4)14(13)9-16(34-22(30)32-7)25(6)15(11)10-24(5)20(29)35-21-26(24,31)19(25)18(28)12(2)33-21/h8-9,11-12,15-16,19,21,31H,10H2,1-7H3/t11-,12-,15-,16+,19-,21+,24-,25+,26-/m0/s1 |
InChI-Schlüssel |
NLXBYYROKNGJOC-JPEUAKAISA-N |
SMILES |
CC1C2CC3(C(=O)OC4C3(C(C2(C(C=C5C1=CC(=O)OC5(C)C)OC(=O)OC)C)C(=O)C(O4)C)O)C |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]3(C(=O)O[C@@H]4[C@]3([C@H]([C@]2([C@@H](C=C5C1=CC(=O)OC5(C)C)OC(=O)OC)C)C(=O)[C@@H](O4)C)O)C |
Kanonische SMILES |
CC1C2CC3(C(=O)OC4C3(C(C2(C(C=C5C1=CC(=O)OC5(C)C)OC(=O)OC)C)C(=O)C(O4)C)O)C |
Synonyme |
miniolutelide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















